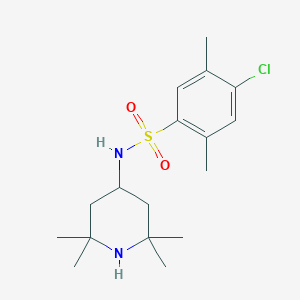
2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide, also known as DOET, is a chemical compound that belongs to the family of phenethylamines. DOET is a derivative of the drug mescaline, which is a naturally occurring psychedelic substance found in several cactus species. DOET is a potent psychedelic drug that has been widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, perception, and cognition. 2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide also affects other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also alters the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These effects contribute to the altered perception, mood, and thought processes produced by 2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has several advantages for use in scientific research, including its potent psychedelic effects and its ability to selectively activate the 5-HT2A receptor. However, its psychoactive effects also make it difficult to study in human subjects, and its potential for abuse limits its use in clinical settings.
Orientations Futures
There are several potential future directions for research on 2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide, including its potential therapeutic applications for the treatment of depression, anxiety, and post-traumatic stress disorder. Further research is also needed to better understand its mechanism of action and its effects on the brain and body. Additionally, the development of new analogs of 2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide may lead to the discovery of new drugs with improved therapeutic potential.
Méthodes De Synthèse
2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide can be synthesized by the reaction of 2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonyl chloride with ethylamine in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has been extensively used in scientific research to study its effects on the central nervous system. It has been shown to have potent psychedelic effects, including altered perception, mood, and thought processes. 2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide has also been studied for its potential therapeutic applications, including the treatment of depression, anxiety, and post-traumatic stress disorder.
Propriétés
Formule moléculaire |
C11H17NO5S |
|---|---|
Poids moléculaire |
275.32 g/mol |
Nom IUPAC |
2,5-dimethoxy-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H17NO5S/c1-15-7-6-12-18(13,14)11-8-9(16-2)4-5-10(11)17-3/h4-5,8,12H,6-7H2,1-3H3 |
Clé InChI |
VBSWBNNMDOBOFL-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |
SMILES canonique |
COCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Solubilité |
41.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)


![1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B245638.png)
![1-(3-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B245639.png)
![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245659.png)
![1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245694.png)

